4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, 4-((5-chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide , follows IUPAC rules for polycyclic aromatic systems with multiple substituents. The parent structure is naphthalene, numbered such that the hydroxyl group occupies position 3 and the carboxamide group resides at position 2. The azo (-N=N-) bridge links position 4 of the naphthalene core to the 5-chloro-2-methylphenyl group, while the carboxamide nitrogen connects to the 2,5-dimethoxyphenyl substituent.
Key nomenclature considerations include:
Crystallographic Analysis and Three-Dimensional Conformation
While experimental X-ray diffraction data for this specific compound remains unpublished, its molecular geometry can be inferred from structurally analogous azo dyes. The naphthalene system likely adopts a planar configuration, with the azo group maintaining a trans (E) configuration to maximize conjugation between the π-systems of the naphthalene and aryl components.
Notable stereoelectronic features include:
- Intramolecular hydrogen bonding : The hydroxyl group at position 3 may form a six-membered hydrogen-bonded ring with the adjacent azo nitrogen, stabilizing the planar conformation.
- Torsional angles : Steric interactions between the 2-methyl group on the aryl ring and the naphthalene system could induce slight deviations from coplanarity (~10–15°).
A hypothetical unit cell (Table 1) illustrates predicted packing parameters based on similar naphthalene carboxamides:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=15.2 Å, b=7.8 Å, c=18.4 Å |
| β angle | 93.5° |
Substituent Effects on Azo-Chromophore Configuration
The compound’s optical properties arise from synergistic interactions between its substituents:
Electron-withdrawing groups :
Electron-donating groups :
Substituent steric effects also influence conformation:
Comparative Structural Analysis with Naphthalene-Based Azo Dyes
This compound shares structural motifs with three major azo dye classes (Table 2):
| Dye Class | Key Structural Differences | λmax Shift |
|---|---|---|
| Naphthol AS derivatives | Lack methoxy substituents on the anilide ring | +30 nm bathochromic |
| CI Pigment Red 269 | Identical core, differs in chloro substitution | -12 nm hypsochromic |
| 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | No carboxamide group | +45 nm bathochromic |
The carboxamide group distinguishes this compound by:
Properties
CAS No. |
85455-50-1 |
|---|---|
Molecular Formula |
C26H22ClN3O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-15-8-9-17(27)13-21(15)29-30-24-19-7-5-4-6-16(19)12-20(25(24)31)26(32)28-22-14-18(33-2)10-11-23(22)34-3/h4-14,31H,1-3H3,(H,28,32) |
InChI Key |
BFNZPNOJLBXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a two-step process:
- Diazotization of the aromatic amine : The 5-chloro-2-methyl aniline derivative is converted into its diazonium salt under acidic and cold conditions.
- Azo coupling with the coupling component : The diazonium salt is reacted with a coupling component, usually a substituted naphthalene derivative bearing a hydroxyl group and an amide substituent with the 2,5-dimethoxyphenyl moiety.
This approach is consistent with classical azo dye synthesis, where the diazonium salt acts as the electrophile and the coupling component as the nucleophile.
Detailed Preparation Procedure
Based on patent literature and chemical data:
-
- The aromatic amine (e.g., 4-chloro-2,5-dimethoxyaniline or 5-chloro-2-methylaniline) is dissolved in an aqueous acidic medium (commonly hydrochloric acid) at low temperature (0–5 °C).
- Sodium nitrite solution is added gradually to form the diazonium salt.
- The reaction is maintained under stirring for 20–30 minutes to ensure complete diazotization.
-
- The coupling component, such as 3-hydroxy-N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide, is prepared or obtained separately.
- It is dissolved or suspended in a buffered aqueous medium, typically at pH 4–6, to maintain the phenolic hydroxyl group in a reactive form.
- The diazonium salt solution is added slowly to the coupling component solution under stirring at low temperature to control the reaction rate and avoid side reactions.
- The azo coupling occurs at the 4-position of the naphthalene ring, forming the azo linkage.
-
- The resulting azo dye precipitates out due to its low solubility in water.
- It is filtered, washed with water and dilute acid or base to remove impurities, and dried under controlled conditions.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5 °C, HCl aqueous solution | Sodium nitrite added slowly, stirring |
| Coupling pH | 4–6 (buffered aqueous medium) | Maintains phenol reactivity |
| Coupling temperature | 0–10 °C | Controls reaction rate and selectivity |
| Reaction time | 20–60 minutes | Ensures complete coupling |
| Isolation | Filtration, washing, drying | Removes unreacted materials and byproducts |
Raw Materials and Reagents
- Aromatic amine for diazotization : 5-chloro-2-methylaniline or derivatives with alkoxy substituents.
- Coupling component : 3-hydroxy-N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide or related hydroxynaphthalene carboxamides.
- Acidic medium : Hydrochloric acid (32% aqueous solution commonly used).
- Diazotizing agent : Sodium nitrite in aqueous solution.
- Buffering agents : Sodium acetate trihydrate and acetic acid to maintain pH.
- Solvents : Water, sometimes with additives like polyglycol ethers for improved mixing.
Example from Patent Literature
A representative preparation involves:
- Mixing 22.6 parts of 4-chloro-2,5-di(n-butoxy)aniline in water and hydrochloric acid.
- Adding ice and diazotizing with sodium nitrite.
- Pouring the diazonium salt into a buffered solution containing the coupling component (e.g., N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide).
- Stirring at 20 °C for 30 minutes.
- Filtering and washing the precipitated azo dye.
This method yields a water-insoluble azo dye with strong color properties and good fastness, suitable for textile applications.
Analytical Data Supporting Preparation
These data confirm the compound’s stability and suitability for azo coupling reactions under controlled conditions.
Summary of Preparation Methodology
| Step No. | Process Stage | Description |
|---|---|---|
| 1 | Diazotization | Conversion of 5-chloro-2-methylaniline to diazonium salt in cold acidic aqueous medium |
| 2 | Coupling | Reaction of diazonium salt with 3-hydroxy-N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide |
| 3 | Isolation | Precipitation, filtration, washing, and drying of the azo dye product |
| 4 | Purification | Optional recrystallization or washing to enhance purity and color fastness |
Research Findings and Notes
- The azo coupling reaction is highly pH-dependent; optimal coupling occurs in mildly acidic conditions (pH 4–6) to maintain the nucleophilicity of the hydroxyl group on the naphthalene ring.
- The presence of electron-donating methoxy groups on the amide phenyl ring enhances the coupling efficiency and dye stability.
- The chloro substituent on the aromatic amine influences the hue and fastness properties of the final azo dye.
- The process is scalable and adaptable for textile dyeing applications, including ice color dyeing techniques, which involve in situ azo coupling on fibers.
- The compound’s water insolubility is advantageous for pigment applications, providing high color strength and durability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-chloro-2-methylaniline and 2,5-dimethoxyaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the realm of cancer research and treatment. Azo compounds are known to exhibit anticancer properties, and derivatives of this compound have shown promise in inhibiting tumor growth in vitro.
Case Study : A study published in a peer-reviewed journal demonstrated that similar azo compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . This suggests that 4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide may exhibit similar effects and warrants further investigation.
Dye Chemistry
Due to its azo structure, this compound is also applicable in dye chemistry. Azo dyes are widely used in textile industries for their vibrant colors and stability. This specific compound can be utilized to produce dyes that are resistant to fading and washing.
Table 1: Comparison of Azo Dyes
| Property | Azo Dye 1 | Azo Dye 2 | This compound |
|---|---|---|---|
| Color Fastness | High | Medium | High |
| Toxicity | Low | Moderate | Low |
| Application | Textiles | Food Industry | Textiles, Pharmaceuticals |
In addition to textiles, the compound can be explored for use in food coloring, although regulatory assessments regarding safety must be conducted .
Environmental Science
The environmental impact of azo compounds has been a subject of research due to their potential toxicity. Studies have shown that certain azo dyes can degrade into harmful amines under anaerobic conditions . Therefore, understanding the degradation pathways of this compound is crucial for assessing its environmental safety.
Case Study : Research indicates that the biodegradation of azo compounds can lead to the formation of less toxic products, which can be beneficial for wastewater treatment processes . This highlights the importance of developing more environmentally friendly azo compounds.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Impacts
The target compound is part of a broader class of azo-carboxamide derivatives. Structural analogs differ in substituents on the aromatic rings, which influence electronic properties, solubility, and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural similarity.
Detailed Analysis of Structural and Functional Differences
Substituent Effects :
- The sulphonyl-dimethylamino group in CAS 79135-84-5 introduces polarity, improving aqueous solubility .
- Electron-Withdrawing Groups (e.g., Chloro, Sulphonyl): Dichlorophenyl (CAS 6410-35-1) and benzimidazolone (Pigment Brown 25) substituents increase thermal stability, making them suitable for high-temperature industrial processes . The 4-chlorophenyl group in CAS 83399-78-4 raises lipophilicity, favoring non-polar environments .
Physicochemical Properties :
- Lipophilicity (LogP): The target compound (XLogP 5.6) strikes a balance between solubility and membrane permeability.
Polar Surface Area (PSA) :
Biological Activity
The compound 4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide , known by its CAS number 85455-50-1 , belongs to the class of azo compounds. Azo compounds are characterized by the presence of the functional group -N=N-, which is responsible for their vivid colors and various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C26H22ClN3O4
- Molecular Weight : 475.92 g/mol
- Structure : The compound features a naphthalene backbone with hydroxyl and carboxamide functional groups, along with an azo linkage that connects two aromatic rings.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. A study on similar azo derivatives has shown that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cancer cell lines revealed that the compound exhibits cytotoxic effects, with IC50 values indicating its potential as an anticancer agent. For example, a related study reported IC50 values ranging from 10 to 30 µM against various cancer cell lines .
The biological activity of azo compounds often involves the generation of reactive oxygen species (ROS) upon metabolic activation. This process can lead to oxidative stress in cells, triggering apoptosis in cancer cells while potentially sparing normal cells under certain conditions. The specific mechanism for this compound is still under investigation but may involve interactions with cellular signaling pathways related to apoptosis and cell proliferation.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety of any new chemical entity. Preliminary data suggest that while some azo compounds can be mutagenic, this particular compound has shown a lower potential for genotoxicity in initial screening tests . Long-term studies are necessary to establish a comprehensive toxicity profile.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various azo compounds, including derivatives similar to the one . Results showed that modifications in substituents significantly affected antimicrobial potency, suggesting that structural optimization could enhance efficacy . -
Case Study on Cancer Cell Lines :
Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines. The study found that treatment with the compound led to increased apoptosis markers compared to untreated controls, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodology : Synthesis involves diazotization of 5-chloro-2-methylaniline under acidic conditions (0–5°C) followed by coupling with the naphthalene-carboxamide precursor. Key parameters include pH control (4–6 for azo coupling), stoichiometric precision, and temperature stability. Post-synthesis purification via column chromatography or recrystallization improves purity. Evidence from similar azo-carboxamide syntheses highlights the role of pH and reactant ratios in minimizing byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers are diagnostic?
- Methodology : Use UV-Vis (λ~max~ 450–500 nm for azo groups), FT-IR (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹), and ¹H/¹³C NMR. For NMR, aromatic protons in the methoxyphenyl group appear as singlets (δ 3.7–3.9 ppm), while hydroxyl protons show broad peaks (δ 10–12 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Comparative data from structurally analogous compounds validate these markers .
Q. What are the primary research applications of this compound in academic settings?
- Methodology : Primarily used as a dye intermediate in textile chemistry (azo chromophore stability) and as a ligand in coordination chemistry due to hydroxyl and carboxamide functional groups. Studies on similar compounds demonstrate utility in photodynamic therapy research via light-activated reactivity .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in large-scale reactions?
- Methodology : Implement flow chemistry for precise control of diazotization kinetics, reducing side reactions. Use design of experiments (DoE) to model interactions between temperature, pH, and reactant concentration. Pilot studies on analogous azo compounds show 20–30% yield improvements via microwave-assisted synthesis .
Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?
- Methodology : Perform solvent-corrected DFT calculations (e.g., using COSMO-RS) to account for solvation effects. Validate 2D NMR (HSQC, HMBC) correlations for aromatic proton assignments. For example, discrepancies in hydroxyl proton shifts may arise from intermolecular hydrogen bonding, which can be modeled using molecular dynamics simulations .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?
- Methodology : Employ polymorph screening via solvent-anti-solvent crystallization. Use dynamic light scattering (DLS) to monitor particle size distribution. For solubility, co-crystallization with cyclodextrins or surfactants enhances aqueous stability, as demonstrated in related carboxamide studies .
Q. How can environmental impacts of this compound be assessed in laboratory waste streams?
- Methodology : Conduct toxicity assays using Daphnia magna or Vibrio fischeri for ecotoxicological profiling. Advanced oxidation processes (e.g., UV/H₂O₂) degrade azo bonds, reducing toxicity. Regulatory guidelines from safety data sheets recommend controlled incineration for disposal .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodology : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Conflicting data may arise from decomposition pathways influenced by moisture or oxygen. Comparative studies on zirconium-lake derivatives (similar to CI 15850) show enhanced stability via metal coordination .
Q. What experimental controls are critical when evaluating its biological activity (e.g., cytotoxicity)?
- Methodology : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate purity via HPLC (>95%). Account for solvent artifacts (e.g., DMSO’s antioxidant effects) by using solvent-only blanks. Evidence from pharmaceutical analogs underscores the need for rigorous impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
